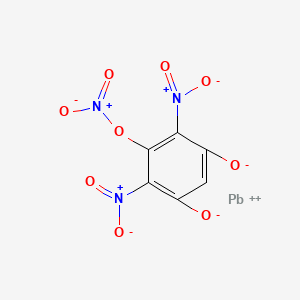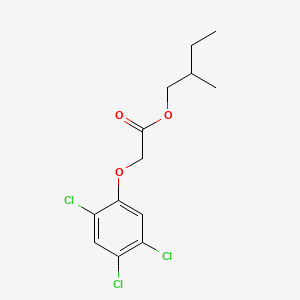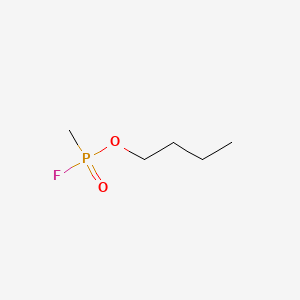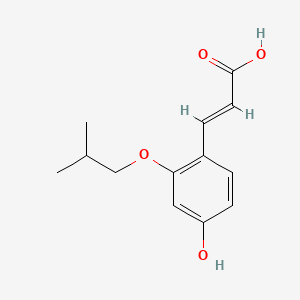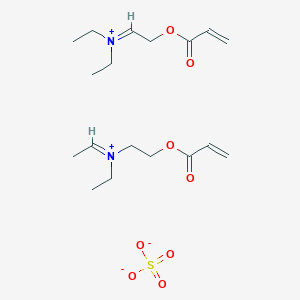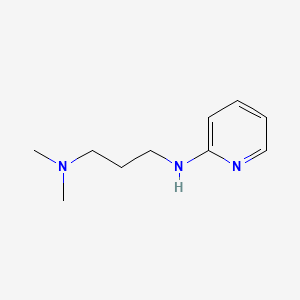
N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine: is a chemical compound with the molecular formula C10H17N3 It is characterized by the presence of a pyridine ring attached to a propane chain, which is further substituted with two dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: N-oxides of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine.
Reduction: Amine derivatives with reduced pyridine ring.
Substitution: Compounds with substituted dimethylamine groups.
Scientific Research Applications
Chemistry: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions and is used in studies related to metal ion transport and homeostasis in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Industry: In the industrial sector, N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used in the production of specialty chemicals, including catalysts, stabilizers, and additives for various applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and metal ion transport studies. The molecular targets include transition metals such as copper, nickel, and zinc, and the pathways involved are related to metal ion binding and redox reactions.
Comparison with Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the pyridine ring.
N,N-Dimethyl-N’-2-pyridylethylenediamine: Similar structure with an ethylene chain instead of a propane chain.
N,N-Diethyl-N’-2-pyridylpropane-1,3-diamine: Similar structure with ethyl groups instead of methyl groups.
Uniqueness: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is unique due to the presence of both dimethylamine groups and a pyridine ring, which enhances its ability to form stable complexes with metal ions. This dual functionality makes it more versatile in applications compared to its similar compounds.
Properties
CAS No. |
35389-44-7 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12) |
InChI Key |
ATZQBNIEZZBOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




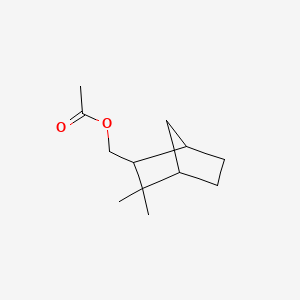
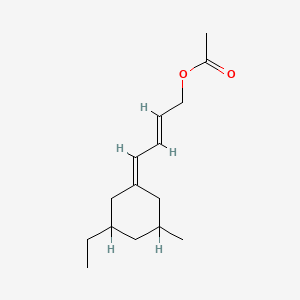

![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)


